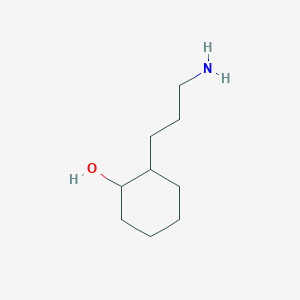

2-(3-Aminopropyl)cyclohexan-1-ol

Beschreibung

2-(3-Aminopropyl)cyclohexan-1-ol is a cyclohexanol derivative featuring a 3-aminopropyl substituent at the 2-position of the cyclohexane ring. Its molecular formula is C₉H₁₉NO, with a molecular weight of 157.25 g/mol.

Eigenschaften

IUPAC Name |

2-(3-aminopropyl)cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c10-7-3-5-8-4-1-2-6-9(8)11/h8-9,11H,1-7,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJYNTHACALEJGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CCCN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminopropyl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with 3-aminopropylamine. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The reaction can be represented as follows:

Cyclohexanone+3-Aminopropylamine→this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common methods include catalytic hydrogenation and reductive amination .

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Aminopropyl)cyclohexan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

Reduction: The compound can be reduced to form different amines or alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Cyclohexanone or cyclohexanone derivatives.

Reduction: Various amines and alcohols.

Substitution: Substituted cyclohexanol derivatives.

Wissenschaftliche Forschungsanwendungen

2-(3-Aminopropyl)cyclohexan-1-ol is widely used in scientific research due to its unique properties. Some of its applications include:

Chemistry: Used as a building block in organic synthesis and as a precursor for various chemical compounds.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as an intermediate in the synthesis of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(3-Aminopropyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling and metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparison

*Predicted based on hydrophilic amine group and hydrophobic cyclohexane.

Key Observations:

Substituent Effects on Solubility: Menthol’s low water solubility arises from its hydrophobic isopropyl and methyl groups . In contrast, the primary amine in this compound enhances hydrophilicity, likely improving aqueous solubility compared to menthol. Tramadol’s hydrochloride salt form demonstrates how ionizable groups (e.g., tertiary amine) drastically increase solubility for pharmaceutical delivery .

Pharmacological Relevance: Tramadol’s dimethylaminomethyl and methoxyphenyl groups are critical for its opioid receptor binding . The 3-aminopropyl group in the target compound lacks aromaticity, suggesting divergent biological targets or non-pharmacological uses (e.g., chelating agents).

Synthetic Flexibility: The aminopropyl chain allows for further functionalization (e.g., conjugation with carboxylic acids or aldehydes), similar to adenosine diphosphate derivatives modified via alkylation .

Research and Application Gaps

- Synthetic Optimization: Methods from adenosine diphosphate alkylation could be adapted for scalable production.

- Solubility Profiling : Experimental determination of solubility and partition coefficients (logP) is needed to validate predictions.

- Biological Screening : The compound’s amine group warrants exploration in metal coordination or enzyme inhibition studies.

Biologische Aktivität

2-(3-Aminopropyl)cyclohexan-1-ol, a compound with potential therapeutic applications, has garnered interest in the fields of medicinal chemistry and pharmacology. Its unique structure allows for various interactions with biological targets, making it a candidate for further research into its biological activity.

- Molecular Formula : C11H19N

- Molecular Weight : 179.28 g/mol

- Structure : The compound features a cyclohexane ring with an amino group and a propyl chain, which may influence its pharmacokinetic properties.

Research indicates that this compound may interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine. This interaction suggests potential applications in treating mood disorders and anxiety-related conditions.

Biological Activity Overview

The biological activities of this compound can be categorized as follows:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. For instance, cationic polymers containing amino groups have shown effectiveness against various pathogens, indicating that this compound may possess similar properties due to its amino group .

- Neuropharmacological Effects : The compound's structural resemblance to known psychoactive substances raises the possibility of neuropharmacological effects. Research into related compounds has demonstrated their ability to modulate neurotransmitter release and receptor activity, suggesting a similar potential for this compound.

Antimicrobial Studies

A study examining the antimicrobial properties of related compounds found that cationic structures with amino groups showed significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were notably lower for cationic compounds compared to their non-cationic counterparts . This suggests that this compound could be effective against pathogenic microorganisms.

| Microorganism | MIC (µg/mL) | Compound Type |

|---|---|---|

| Staphylococcus aureus | 10 | Cationic Polymer |

| Escherichia coli | 20 | Cationic Polymer |

| Candida albicans | 15 | Cationic Polymer |

Neuropharmacological Investigations

Research into structurally similar compounds has indicated their potential as serotonin reuptake inhibitors (SSRIs). These compounds have been shown to enhance serotonin levels in synaptic clefts, leading to improved mood and reduced anxiety symptoms. Similar pharmacological profiles may be expected for this compound based on its chemical structure.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(3-Aminopropyl)cyclohexan-1-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves reductive amination or hydrogenation strategies. For example, cyclohexanone derivatives can react with 3-aminopropylamine under hydrogenation using dual catalysts (e.g., Co-NiO) to introduce the aminopropyl group. Temperature (80–120°C) and solvent polarity (e.g., ethanol or THF) critically affect reaction efficiency. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity .

Q. How can the purity and structural integrity of this compound be validated using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR : H and C NMR identify functional groups (e.g., hydroxyl at δ 1.5–2.0 ppm, amine protons at δ 2.5–3.0 ppm).

- HPLC : Reverse-phase chromatography (e.g., Newcrom R1 column, acetonitrile/water mobile phase) monitors purity. Retention times are calibrated against standards .

- IR : Confirms hydroxyl (3200–3600 cm) and amine (1550–1650 cm) groups .

Advanced Research Questions

Q. What strategies are effective in optimizing the enantiomeric purity of this compound during synthesis?

- Methodological Answer : Enantioselective synthesis requires chiral catalysts (e.g., Ru-BINAP complexes) or chiral auxiliaries. Asymmetric hydrogenation of ketone intermediates can achieve >90% enantiomeric excess (ee). Chiral HPLC (e.g., Chiralpak AD-H column) validates ee, while crystallization in hexane/ethanol mixtures enhances stereochemical purity .

Q. How do the physicochemical properties (e.g., logP) of this compound influence its bioavailability and experimental design in pharmacological studies?

- Methodological Answer : The compound’s logP (~2.5, calculated via PubChem) indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility. For in vivo studies, logP guides formulation (e.g., use of DMSO/PBS mixtures). Bioavailability assays (e.g., Caco-2 cell monolayers) correlate logP with absorption rates .

Q. What experimental approaches elucidate the biological mechanism of this compound in enzyme or receptor modulation?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (K) to target proteins (e.g., kinases).

- Molecular Dynamics Simulations : Predicts hydrogen bonding between the aminopropyl group and catalytic residues (e.g., Asp189 in trypsin-like proteases).

- Enzyme Inhibition Assays : IC values are determined via fluorogenic substrates (e.g., AMC-tagged peptides) .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives for enhanced biological activity?

- Methodological Answer :

- Substituent Variation : Replace the propyl chain with bulkier alkyl groups (e.g., butyl) to test steric effects on receptor binding.

- Bioisosteric Replacement : Substitute the hydroxyl group with a methoxy or fluorine atom to alter electron density.

- Activity Cliffs : Compare IC values of derivatives using dose-response curves. SAR data are visualized via heatmaps or 3D-QSAR models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.